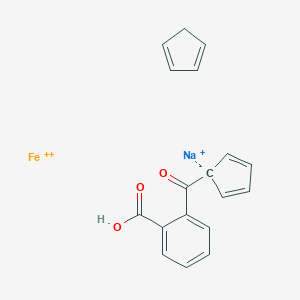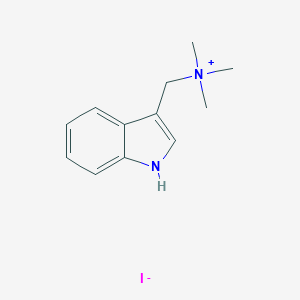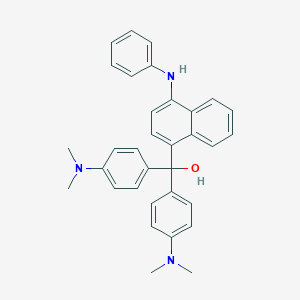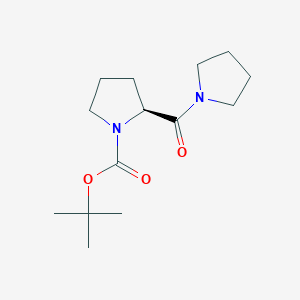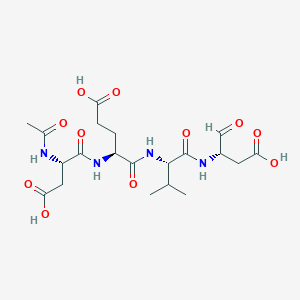
Ac-DEVD-CHO
Vue d'ensemble
Description
Ac-DEVD-CHO is a synthetic peptide aldehyde . It contains the PARP cleavage site DEVD, which is recognized by caspases . It is known to block PARP cleavage activity and inhibit caspase-3 and caspase-7 in a reversible manner . The inhibition is via the aldehyde group’s interaction with the active site cysteine of these caspases .
Molecular Structure Analysis
The chemical formula of this compound is C20H30N4O11 . It is supplied as the trifluoroacetate salt of the molecule .Physical and Chemical Properties Analysis
This compound has a molecular weight of 502.5 g/mol . The product is chemically stable under standard ambient conditions (room temperature) .Applications De Recherche Scientifique
Ac-DEVD-CHO : Une analyse complète des applications de recherche scientifique
Inhibition de l’apoptose : this compound agit comme un inhibiteur compétitif de la caspase-3/7, des enzymes clés dans le processus d’apoptose. En inhibant ces caspases, this compound peut empêcher la mort cellulaire programmée, ce qui est crucial dans des domaines de recherche comme la neurodégénérescence, le cancer et les maladies auto-immunes où le contrôle de la mort cellulaire est essentiel.
Études de l’activité des caspases : Les chercheurs utilisent this compound pour étudier l’activité de la caspase-3/7 dans les cellules en apoptose. Cela permet de mieux comprendre les voies apoptotiques et le rôle des caspases dans la mort cellulaire.
Recherche sur les maladies neurodégénératives : Dans les maladies neurodégénératives comme Alzheimer et Parkinson, l’activation inappropriée de l’apoptose contribue à la perte neuronale. This compound est utilisé pour étudier les effets thérapeutiques potentiels de l’inhibition des caspases dans ces affections.
Recherche sur le traitement du cancer : Les cellules cancéreuses échappent souvent à l’apoptose, ce qui entraîne une croissance incontrôlée. This compound est appliqué dans la recherche sur le cancer pour explorer des stratégies de réactivation des voies apoptotiques dans les cellules cancéreuses comme approche thérapeutique.
Études sur les maladies auto-immunes : Les maladies auto-immunes peuvent résulter d’une mort cellulaire excessive ou d’une apoptose insuffisante. This compound aide à étudier l’équilibre de l’apoptose dans les cellules immunitaires, ce qui pourrait conduire à de nouveaux traitements pour les affections auto-immunes.
Biologie du développement : Au cours du développement, l’apoptose façonne les tissus et les organes. This compound est utilisé pour étudier comment l’inhibition de l’apoptose affecte le développement, ce qui donne des informations sur les troubles du développement.
Recherche sur l’ischémie cardiaque : Après une lésion ischémique, le tissu cardiaque subit une apoptose. This compound aide les chercheurs à comprendre comment l’inhibition des caspases pourrait protéger les cellules cardiaques pendant l’ischémie et améliorer les résultats de la récupération.
Analyse du site de clivage de la PARP : this compound contient la séquence d’acides aminés du site de clivage de la PARP, ce qui en fait un outil précieux pour étudier le rôle de la PARP dans la réparation de l’ADN et la mort cellulaire .
Mécanisme D'action
Target of Action
Ac-DEVD-CHO is a potent inhibitor of caspase-3 , a member of the caspase family of cysteine-dependent proteases . Caspase-3 plays a crucial role in the execution phase of cell apoptosis . It is also known to have a stronger selectivity for caspase-3 due to its Poly (ADP-ribose) polymerase (PARP) cleavage site .
Mode of Action
This compound interacts with its target, caspase-3, by binding to the active site of the enzyme, thereby inhibiting its activity . This interaction prevents the cleavage of PARP, a key step in the execution of apoptosis . The inhibition is reversible, allowing the enzyme to regain its activity once the inhibitor is removed .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the apoptotic pathway . By inhibiting caspase-3, this compound prevents the execution phase of apoptosis, thereby promoting cell survival . This can have significant effects on various biological processes, including cell proliferation and differentiation, and the inflammatory response .
Pharmacokinetics
It is known that the compound is typically administered directly to cell cultures in vitro . It is recommended that this compound be added to the cell culture medium at least 10-30 minutes before the induction of apoptosis . The recommended concentration for inhibiting purified or crude extracts of caspase is 100nM .
Result of Action
The primary result of this compound’s action is the inhibition of apoptosis . By preventing the activation of caspase-3, this compound can block the execution phase of apoptosis, leading to increased cell survival . This can have significant implications in various disease states, including inflammatory diseases, neurological disorders, metabolic diseases, and cancer .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature . It is also important to note that the compound’s action can be influenced by the presence of other molecules in the cell culture medium, such as apoptosis-inducing agents
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Ac-DEVD-CHO plays a significant role in biochemical reactions, particularly those involving caspases. It interacts with caspase-3 and caspase-7, two enzymes that play crucial roles in apoptosis . The interaction between this compound and these caspases is characterized by the inhibition of the enzymes, with Ki values of 0.2 nM and 1.6 nM for caspase-3 and caspase-7, respectively .
Cellular Effects
The effects of this compound on cells are primarily related to its influence on apoptosis. By inhibiting caspase-3 and caspase-7, this compound can prevent the proteolytic cleavage of PARP, a key event in the execution phase of apoptosis . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active sites of caspase-3 and caspase-7, thereby inhibiting their activity . This prevents the cleavage of PARP and other proteins, thereby inhibiting the progression of apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been observed that the inhibition of caspase-3 activity by this compound can prevent the increase in caspase-3-like protease activity, Al content, Hsr203j expression, cell death, and DNA fragmentation induced by certain treatments .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, it has been observed that the administration of a caspase-3 inhibitor can significantly alleviate liver injury in a mouse model of bile duct ligation .
Metabolic Pathways
This compound is involved in the metabolic pathways related to apoptosis. It interacts with caspase-3 and caspase-7, which are key enzymes in the execution phase of apoptosis .
Subcellular Localization
The subcellular localization of this compound is likely to be wherever caspase-3 and caspase-7 are found. These enzymes are typically located in the cytoplasm
Propriétés
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O11/c1-9(2)17(20(35)22-11(8-25)6-15(29)30)24-18(33)12(4-5-14(27)28)23-19(34)13(7-16(31)32)21-10(3)26/h8-9,11-13,17H,4-7H2,1-3H3,(H,21,26)(H,22,35)(H,23,34)(H,24,33)(H,27,28)(H,29,30)(H,31,32)/t11-,12-,13-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBVAPCONCILTL-MRHIQRDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C=O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40937624 | |
| Record name | 7-(2-Carboxyethyl)-4-(carboxymethyl)-13-formyl-2,5,8,11-tetrahydroxy-10-(propan-2-yl)-3,6,9,12-tetraazapentadeca-2,5,8,11-tetraen-15-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40937624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169332-60-9 | |
| Record name | 7-(2-Carboxyethyl)-4-(carboxymethyl)-13-formyl-2,5,8,11-tetrahydroxy-10-(propan-2-yl)-3,6,9,12-tetraazapentadeca-2,5,8,11-tetraen-15-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40937624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Ac-DEVD-CHO interact with its target, caspase-3?
A1: this compound acts as a substrate analogue for caspase-3. [] It binds to the active site of the enzyme and forms a covalent bond with the catalytic cysteine residue, irreversibly inhibiting its activity. [] This prevents the downstream cleavage of caspase substrates, ultimately inhibiting apoptosis. [, ]
Q2: What are the downstream effects of caspase-3 inhibition by this compound?
A2: Inhibition of caspase-3 by this compound prevents the characteristic morphological and biochemical changes associated with apoptosis, such as:
- Inhibition of DNA fragmentation [, , ]
- Prevention of nuclear condensation and fragmentation [, ]
- Suppression of phosphatidylserine externalization []
- Reduced cleavage of caspase substrates like PARP []
Q3: Can this compound inhibit other caspases besides caspase-3?
A3: While this compound is highly selective for caspase-3, studies show it can also inhibit other caspases, albeit with lower potency. For example, it has been shown to partially inhibit caspase-7, which is also involved in apoptosis execution. [, ]
Q4: Is caspase-3 inhibition always sufficient to prevent cell death?
A4: While this compound effectively inhibits caspase-3-mediated apoptosis in many models, studies indicate that some cell types may undergo cell death through caspase-independent pathways. [, , ] In these cases, this compound may delay but not completely prevent cell death. [, ]
Q5: What cell types and disease models have been studied with this compound?
A5: this compound has been widely used in research to investigate apoptosis in various cell types and disease models, including:
- Cancer: Human leukemia cells (HL-60, Jurkat) [, , ], human breast carcinoma cells (Bcap37) [, ], human gastric carcinoma cells (SGC-7901, MGC803) [, ]
- Neurological disorders: Rat models of focal cerebral ischemia [, , , ], neonatal rat models of hypoxic-ischemic brain injury [, ]
- Other: Rat lens epithelial cells [, , ], bovine coronary artery endothelial cells [], rat colon cells [], wheat microspores []
Q6: What are some examples of in vivo studies using this compound?
A6: Several studies have demonstrated the protective effects of this compound in animal models, for instance:
- Cerebral ischemia: this compound reduced infarct size and improved neurological function in rat models of focal cerebral ischemia. [, ]
- Neonatal brain injury: this compound decreased neuronal death and improved learning and memory in neonatal rats subjected to hypoxic-ischemic brain injury. [, ]
- Burn and blast injury: this compound attenuated myocardial apoptosis and improved cardiac function in a rat model of combined burn and blast injury. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


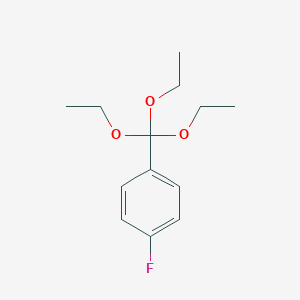



![(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B179236.png)



